Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-5-14-10(13)9-12(15-9)7-11(3,4)6-8(12)2/h8-9H,5-7H2,1-4H3 |
InChI Key |
FRNCQSFJBCZYLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(CC2C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis typically begins from readily available starting materials such as acetone and ethyl acetoacetate. A key precursor is ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate, which is prepared by a Lewis acid-mediated condensation reaction between ethyl acetoacetate and acetone derivatives. Under optimized conditions using potassium tert-butoxide in tert-butanol, this condensation proceeds through conjugate addition, aldol condensation, lactonization, and decarboxylation to yield the cyclohexene carboxylate in high yield (86%) after refluxing for two days (Table 1).
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate + acetone | t-BuOK / t-BuOH, reflux 2 days | 86 | Lewis acid-mediated condensation |
Sharpless Asymmetric Epoxidation
A pivotal step in the synthesis is the stereoselective introduction of a hydroxyl group via Sharpless asymmetric epoxidation. The allylic alcohol intermediate derived from the cyclohexene carboxylate is subjected to titanium(IV) isopropoxide and tert-butyl hydroperoxide (TBHP) in dichloromethane at −20 °C under argon. This reaction affords the corresponding epoxide in excellent yield (88%) and high stereoselectivity (Table 2).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | Allylic alcohol + Ti(OiPr)4 + TBHP | CH2Cl2, −20 °C, 4.5 h | 88 | Sharpless asymmetric epoxidation |
Formation of the Spirocyclic Oxaspiro Compound
Subsequent transformations involve the conversion of the epoxide intermediate to the spirocyclic structure. This includes treatment with oxalyl chloride and triethylamine at low temperature (−78 °C) to form an aldehyde intermediate, which upon acid hydrolysis and purification yields the desired spirocyclic oxaspiro compound. The hydrolysis step is typically carried out in tetrahydrofuran (THF) with aqueous HCl at room temperature for 18 hours, affording the hydroxy aldehyde intermediate in 64% yield (Table 3).
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3 | Epoxide + oxalyl chloride + Et3N | CH2Cl2, −78 °C | — | Formation of aldehyde intermediate |
| 4 | Aldehyde + 1 M HCl | THF, room temp, 18 h | 64 | Hydrolysis to hydroxy aldehyde |
Mechanistic Insights and Reaction Pathways
The overall synthetic route involves key mechanistic steps:
- Initial condensation and cyclization to form the cyclohexene carboxylate scaffold.
- Stereoselective epoxidation introducing a chiral center.
- Functional group interconversions leading to the spirocyclic oxaspiro ring system.
The reaction sequence is designed to maximize stereochemical control and yield, utilizing well-established catalytic systems such as titanium(IV) isopropoxide in Sharpless epoxidation and mild acidic conditions for hydrolysis.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Description |
|---|---|---|---|---|
| 1 | Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate | Ethyl acetoacetate + acetone, t-BuOK/t-BuOH, reflux 2 days | 86 | Cyclization and condensation |
| 2 | Epoxide intermediate | Ti(OiPr)4, TBHP, CH2Cl2, −20 °C, 4.5 h | 88 | Sharpless asymmetric epoxidation |
| 3 | Aldehyde intermediate | Oxalyl chloride, Et3N, CH2Cl2, −78 °C | — | Formation of aldehyde |
| 4 | Hydroxy aldehyde | 1 M HCl, THF, room temperature, 18 h | 64 | Hydrolysis to hydroxy aldehyde |
| 5 | This compound | Subsequent steps involving lactonization and purification | — | Final spirocyclic oxaspiro compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,6,6-trimethyl-1-oxaspiro[24]heptane-2-carboxylate depends on its specific applicationThe spirocyclic structure may also play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Effects: this compound’s three methyl groups introduce significant steric hindrance compared to analogs like Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (single methyl substituent) . This may reduce reactivity in nucleophilic substitution reactions but enhance stability in hydrophobic environments. The 6-oxo group in Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate increases polarity and susceptibility to nucleophilic attack, contrasting with the main compound’s non-oxidized spiro system .
- Molecular Weight and Lipophilicity: this compound’s higher molecular weight (212.29 g/mol vs.
Biological Activity
Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a unique spiro compound with significant potential in medicinal chemistry due to its distinctive structural features and biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 198.26 g/mol. The compound features both an ester and a cyclic ether functional group, which contribute to its reactivity and biological interactions. Its bicyclic structure consists of two interconnected rings that enhance its steric properties, potentially influencing its biological activity.
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The compound's mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays have indicated that it can reduce the production of inflammatory mediators in cell lines exposed to inflammatory stimuli .
2. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development . The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Cytotoxicity and Anticancer Potential
This compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in certain cancer cells through the activation of caspases and modulation of cell cycle regulators . Further studies are necessary to establish its efficacy and safety in vivo.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Formation of the spiro compound : Utilizing cyclization reactions involving ketones or aldehydes.
- Esterification : Reacting the resulting acid with ethanol under acidic conditions to yield the final ester product.
Case Studies
Several studies have explored the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
